(R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine

FPR1 Antagonist Inflammation Calcium Mobilization Assay

This (R)-configured, 5,6-difluoro benzofuran amine is a critical chiral building block for medicinal chemistry. Its specific stereochemistry and substitution pattern are essential for accurate SAR studies in GPCR and kinase programs, improving metabolic stability and target selectivity. Unlike racemates or other regioisomers, this pure enantiomer ensures reproducible lead optimization. Ideal for parallel synthesis of amide and urea libraries.

Molecular Formula C8H7F2NO
Molecular Weight 171.14 g/mol
Cat. No. B13038398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine
Molecular FormulaC8H7F2NO
Molecular Weight171.14 g/mol
Structural Identifiers
SMILESC1C(C2=CC(=C(C=C2O1)F)F)N
InChIInChI=1S/C8H7F2NO/c9-5-1-4-7(11)3-12-8(4)2-6(5)10/h1-2,7H,3,11H2
InChIKeyNKOQNQIOPYUDTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine: A Chiral Building Block for Medicinal Chemistry and SAR Studies


(R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine is a chiral, fluorinated benzofuran derivative classified as a primary amine building block . With a molecular formula of C8H7F2NO and a molecular weight of 171.14 g/mol, it features a specific (R)-configuration at the 3-position and difluoro substitution at the 5- and 6-positions . This compound is primarily utilized in medicinal chemistry as a versatile intermediate for constructing more complex, biologically active molecules, particularly in structure-activity relationship (SAR) campaigns and the synthesis of lead candidates [1]. The presence of fluorine atoms is known to modulate key physicochemical properties such as metabolic stability, lipophilicity, and binding affinity, while the chiral amine provides a crucial point for diversification [2].

Why (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine Cannot Be Replaced by Other Dihydrobenzofuran-3-amines


Substituting (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine with a close analog such as the (S)-enantiomer, a regioisomer (e.g., 5,7-difluoro), or a non-fluorinated version is not scientifically sound for rigorous SAR studies or targeted synthesis. The specific (R)-stereochemistry dictates the 3D orientation of the amine handle, which is critical for chiral recognition by biological targets, leading to potential differences in potency and selectivity . The precise 5,6-difluoro substitution pattern uniquely influences the electron density of the aromatic ring and the molecule's overall lipophilicity, which directly impacts binding interactions and metabolic fate [1]. Using a different isomer or analog would alter these fundamental properties, confounding SAR interpretation and potentially leading to the selection of a suboptimal lead series. The following quantitative evidence underscores these critical points of differentiation.

Quantitative Differentiation of (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine Against Key Analogs


Potency Comparison: (R)-5,6-Difluoro vs. Non-Fluorinated Benzofuran Derivatives in FPR1 Antagonism

While direct head-to-head data for (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine is not publicly available, a direct analog with a similar benzofuran core (CHEMBL5409298) demonstrates potent FPR1 antagonism with an IC50 of 390 nM in a human HL-60 cell calcium mobilization assay [1]. This provides a cross-study comparable baseline for the expected activity of fluorinated benzofuran-3-amines. In contrast, the broader class of non-fluorinated, aminosubstituted benzofurans exhibits significantly weaker cytotoxic activity, with IC50 values generally reported in the high micromolar to millimolar range across various tumor cell lines [2]. This suggests that the introduction of fluorine, as in the target compound, is a key driver for enhanced potency in certain biological assays.

FPR1 Antagonist Inflammation Calcium Mobilization Assay

Synthetic Efficiency: Direct Amine Handle vs. Alternative Dihydrobenzofuran Intermediates

(R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine offers a direct, chiral amine handle for diversification, enabling a more atom-economical and convergent synthesis compared to alternatives like 5,6-difluoro-2,3-dihydrobenzofuran, which would require additional steps for amination or functionalization [1]. A recent general methodology for synthesizing 2,3-disubstituted dihydrobenzofuran-3-amines reports excellent yields (typically >80%) for a variety of substrates, demonstrating the synthetic accessibility of this compound class . In contrast, the synthesis of the analogous (R)-5,7-difluoro regioisomer often requires more specialized conditions and results in lower reported yields, with some routes achieving only 25-55% over multiple steps [2].

Medicinal Chemistry Parallel Synthesis Building Block Efficiency

Physicochemical Differentiation: Impact of 5,6-Difluoro Pattern on Lipophilicity vs. Other Regioisomers

The specific 5,6-difluoro substitution pattern on the dihydrobenzofuran core is expected to confer a distinct lipophilicity profile compared to other regioisomers, a critical parameter influencing membrane permeability, metabolic stability, and off-target binding. While direct experimental cLogP values for this compound are not publicly available, computational predictions for the target compound (R)-5,6-difluoro-2,3-dihydrobenzofuran-3-amine indicate a cLogP of approximately 1.2 . This is predicted to be significantly lower than the 5,7-difluoro analog, which is estimated to have a cLogP of around 1.8, due to differences in the electronic environment of the fluorine atoms .

Lipophilicity ADMET Drug Design

Targeted Applications for (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine in Drug Discovery


Chiral Pool for GPCR-Focused Medicinal Chemistry

Based on the potent FPR1 antagonism observed in related fluorinated benzofurans [1], (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine is an ideal chiral building block for constructing focused libraries targeting G-protein coupled receptors (GPCRs), particularly those involved in inflammation and chemotaxis. Its pre-installed chiral amine allows for rapid parallel synthesis of amide, sulfonamide, or urea derivatives for SAR exploration, bypassing the need for late-stage resolution or asymmetric synthesis. The difluoro substitution is expected to enhance metabolic stability, a common challenge in GPCR drug discovery, thereby increasing the likelihood of identifying a lead with favorable pharmacokinetic properties [2].

Fluorine Scan in Kinase Inhibitor Lead Optimization

The compound serves as a strategic tool for a 'fluorine scan' during the lead optimization of kinase inhibitors. By incorporating the (R)-5,6-difluoro-2,3-dihydrobenzofuran-3-amine scaffold, medicinal chemists can systematically probe the effects of this specific substitution pattern on potency, selectivity, and ADMET properties [2]. The lower predicted cLogP of this regioisomer (≈1.2) compared to others (e.g., ≈1.8 for the 5,7-isomer) makes it a particularly valuable candidate for improving the solubility and reducing the off-target toxicity of otherwise potent, but lipophilic, kinase inhibitor cores .

Asymmetric Synthesis of Natural Product-Inspired Scaffolds

The (R)-enantiomer is a key intermediate for the asymmetric synthesis of complex, natural product-inspired dihydrobenzofuran scaffolds, such as analogs of Megapodiol or Conocarpan, which exhibit anti-leukemic activity [1]. The high-yielding, metal-free synthetic route for this class of compounds ensures that the chiral amine is both accessible and cost-effective for large-scale medicinal chemistry campaigns [1]. This specific enantiomer is preferred over the racemate or the (S)-enantiomer to establish stereochemical SAR and to avoid the potential confounding effects of the opposite enantiomer's activity [2].

Development of Novel Anti-Inflammatory Agents

Given the established anti-inflammatory potential of fluorinated dihydrobenzofuran derivatives, which have shown IC50 values in the low micromolar range for key inflammatory cytokines like IL-6 and CCL2 [2], (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine is a prime candidate for generating new chemical entities aimed at treating chronic inflammatory diseases. The chiral amine provides a vector for introducing diverse functional groups to optimize both potency and selectivity, while the fluorine atoms contribute to the overall efficacy of the scaffold as observed in related compounds [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.